molecular formula C20H19FN4O3S2 B2985798 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 951528-90-8

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2985798
CAS No.: 951528-90-8
M. Wt: 446.52
InChI Key: BDKLHOPOOJIUFM-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a heterocyclic compound containing a thiazole ring fused with a triazole ring . The compound also contains a fluorophenyl group, an ethyl group, a methoxy group, and a methylbenzenesulfonamide group. These functional groups could potentially influence the compound’s reactivity, stability, and biological activity.

Scientific Research Applications

Anticancer Activities

Research has demonstrated that derivatives of the mentioned compound exhibit significant anticancer potential. For instance, novel aminothiazole-paeonol derivatives were synthesized and showed high anticancer potency against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), with certain compounds outperforming 5-fluorouracil in terms of potency and lower cytotoxicity to fibroblasts. These findings suggest that such derivatives could serve as promising lead compounds for developing anticancer agents, particularly for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Antimicrobial Effects

Compounds related to the specified chemical structure have been found to possess antimicrobial activities. For example, derivatives synthesized from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal et al., 2012).

Synthesis and Evaluation

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have highlighted the compound's relevance in biochemical research. High-affinity inhibitors of this enzyme were identified, offering insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Applications in Materials Science

Derivatives of the mentioned compound have shown potential in materials science applications, such as UV protection and antimicrobial treatment of cotton fabrics. Thiazole azodyes containing sulfonamide moiety were designed for simultaneous dyeing and protection finishing of cotton textile, enhancing its UV protection and antibacterial properties (Mohamed et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activities. Given the reported activities of related thiazolo[3,2-b][1,2,4]triazoles, this compound could potentially be studied as a candidate for various therapeutic applications .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-13-7-8-17(28-2)18(11-13)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLHOPOOJIUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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